molecular formula C16H18ClN3O B5608764 5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one

5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one

Cat. No.: B5608764
M. Wt: 303.78 g/mol
InChI Key: YMOVJQXYRWROHK-UHFFFAOYSA-N
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Description

5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with an azepane group, a chlorine atom, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-phenylpyridazine with azepane in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(azepan-1-yl)pentan-1-amine: A related compound with an azepane group and a pentanamine backbone.

    1-(4-(azepan-1-yl)phenyl)ethan-1-one: Another compound featuring an azepane group attached to a phenyl ring.

Uniqueness

5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(azepan-1-yl)-4-chloro-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c17-15-14(19-10-6-1-2-7-11-19)12-18-20(16(15)21)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOVJQXYRWROHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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